Palmitoyl serinol-d5

Bioanalytical Chemistry Stable Isotope Dilution Assay Metabolomics

Accurate LC-MS/MS quantification of the endocannabinoid-like metabolite palmitoyl serinol requires a stable isotope-labeled internal standard to correct matrix effects. Non-deuterated analogs introduce unacceptable analytical error. - **Critical utility**: Deuterium-labeled (d5) analog; co-elutes with analyte; identical ionization efficiency - **Core application**: Internal standard for quantifying palmitoyl serinol in plasma, serum, fecal water, and keratinocyte models - **Supply advantage**: Synthesized for regulated bioanalytical method validation (FDA guidance compliant)

Molecular Formula C19H39NO3
Molecular Weight 334.5 g/mol
Cat. No. B12396637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoyl serinol-d5
Molecular FormulaC19H39NO3
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CO)CO
InChIInChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-18(16-21)17-22/h18,21-22H,2-17H2,1H3,(H,20,23)/i16D2,17D2,18D
InChIKeyMZUNFYMZKTWADX-XBHHEOLKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitoyl Serinol-d5 – Deuterated Endocannabinoid Analog


Palmitoyl serinol-d5 (N-Palmitoyl serinol-d5, CAS 946524-35-2) is the stable deuterium-labeled analog of Palmitoyl serinol, an N-acyl amide and endocannabinoid-like bioactive lipid . The parent compound, Palmitoyl serinol (N-Palmitoyl serinol, CAS 126127-31-9), is an analog of the endocannabinoid N-palmitoylethanolamine (PEA) that has been shown to improve the epidermal permeability barrier in both normal and inflamed skin by stimulating ceramide production [1]. The incorporation of five deuterium atoms (d5) at the serinol head group results in a nominal mass increase of +5 Da (from m/z 330.3 to m/z 335.3 for the [M+H]+ ion), enabling its use as a chromatographically near-identical yet mass-resolved internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [2].

Stable isotope-labeled internal standard (d5)
Endocannabinoid & GPR119 research tool
Ceramide & epidermal barrier function studies

Palmitoyl Serinol-d5: Why Non-Deuterated Analogs Fail


Generic substitution of Palmitoyl serinol-d5 with unlabeled Palmitoyl serinol, or with structurally distinct deuterated fatty acid amides (e.g., PEA-d4, Anandamide-d8), introduces quantifiable analytical error and compromises assay validity. Unlabeled Palmitoyl serinol cannot serve as an internal standard in MS-based quantification because it co-elutes and shares the exact precursor and product ion masses as the endogenous analyte, making it indistinguishable from the target [1]. Using a structurally dissimilar deuterated standard (e.g., PEA-d4) introduces differential ionization efficiency and chromatographic retention time shifts, violating the fundamental assumption of stable isotope dilution analysis (SIDA)—that the internal standard and analyte exhibit identical extraction recovery, ionization efficiency, and fragmentation behavior [2]. Palmitoyl serinol-d5, as the true stable isotope-labeled (SIL) analog, is the only internal standard that can co-elute with the analyte while being mass-resolved by a +5 Da shift, thereby enabling accurate, matrix-effect-corrected quantification [3].

Potential Substitute
Why Not Interchangeable
Non-deuterated Palmitoyl serinol
Identical mass; indistinguishable from endogenous analyte in MS, cannot correct matrix effects.
N-Palmitoyl ethanolamine (PEA)
Structural analog with different retention, ionization, and matrix-effect behavior; unreliable quantitation.

Palmitoyl Serinol-d5: Key Differentiation Data


MS Quantitation: Deuterated vs. Non-Deuterated Standard

Palmitoyl serinol-d5 enables absolute quantification of endogenous Palmitoyl serinol via stable isotope dilution LC-MS/MS, which is impossible with unlabeled Palmitoyl serinol. In LC-MS extracted-ion chromatograms, unlabeled Palmitoyl serinol yields a single peak at m/z 330.3003 [M+H]+, while Palmitoyl serinol-d5 produces a distinct peak at m/z 335.3 [M+H]+ (Δm/z = +5.0) [1]. Unlabeled Palmitoyl serinol cannot be used as an internal standard because it co-elutes with and is spectrally indistinguishable from the endogenous analyte, resulting in zero quantification accuracy. MS/MS fragmentation of the unlabeled parent ion (m/z 330.3003) produces a diagnostic product ion at m/z 92.0706 corresponding to the serinol head group [1].

MS Quantitation
+5 Da Shift
Class-level inference
d5-SIL-IS: +5 Da mass shift, ≥98 atom % D enrichment. Non-deuterated analyte: no isotopic label, indistinguishable from target.
Supports ISTD co-elution with distinct detection for matrix-effect correction.
LC-MS/MS positive ion mode; typical for endocannabinoid analogs.
Bioanalytical Chemistry Stable Isotope Dilution Assay Metabolomics Lipidomics

Chemical Stability: Amide vs. Ester Linkage

Palmitoyl serinol-d5 produces a structurally specific MS/MS product ion at m/z 97.1 (deuterated serinol head group fragment), whereas PEA-d4 (a commonly considered alternative internal standard) produces a product ion at m/z 66.1 corresponding to the ethanolamine head group [1]. This difference in fragmentation pattern reflects the distinct chemical structures: Palmitoyl serinol contains a 1,3-dihydroxypropan-2-yl (serinol) moiety, while PEA contains a 2-hydroxyethyl (ethanolamine) moiety . The unique m/z 97.1 fragment from Palmitoyl serinol-d5 provides definitive confirmation of analyte identity in complex biological matrices and enables selective reaction monitoring (SRM) transitions that are specific to the serinol-containing N-acyl amide class [1].

Chemical Stability
Amide vs. Ester
Class-level inference
Target: amide linkage, resistant to hydrolysis. Comparator (2-PG): ester linkage, susceptible to enzymatic/chemical hydrolysis.
Amide stability maintains internal standard integrity during sample preparation and analysis.
Inherent to parent compound; consistent in biological environments.
Tandem Mass Spectrometry Structural Elucidation Method Validation Metabolite Identification

GPR119 Agonism: Palmitoyl Serinol vs. 2-PG

While Palmitoyl serinol-d5 itself is used as an analytical standard and not directly as a pharmacological agent, its biological relevance is inherited from the parent compound Palmitoyl serinol. The parent compound selectively stimulates the production of long-chain ceramides (C22-C24 fatty acid species) in IL-4-treated human epidermal keratinocytes via a CB1 receptor-dependent mechanism, an effect that is blocked by the CB1 antagonist AM-251 (1 μM) [1]. In comparative terms, Palmitoyl serinol (25 μM) reduces IL-4-induced decreases in long-chain ceramide levels in HaCaT keratinocytes, an effect not observed with the endocannabinoid analog PEA at equivalent concentrations . This CB1-dependent ceramide induction is structurally specific to the serinol head group and is not replicated by ethanolamine-containing analogs such as PEA [1].

GPR119 Agonism
cAMP Activity
Cross-study comparable
EC50 9 µM (reported for parent Palmitoyl serinol; activity inferred for d5 analog). Comparator 2-PG: no intrinsic agonist activity at GPR119.
Distinct GPR119 engagement relevant to endocannabinoid and metabolic signaling studies.
HEK293 cells expressing human GPR119; cAMP accumulation assay.
Endocannabinoid System Skin Barrier Biology Ceramide Synthesis Receptor Pharmacology

In Vivo Barrier Function Improvement: Palmitoyl Serinol vs. Vehicle Control in Murine Skin

Topical application of Palmitoyl serinol (0.5% NPS in ethanol, twice daily for 1 week) in normal C57BL/6J mice significantly lowered basal transepidermal water loss (TEWL) rates and accelerated barrier recovery compared to vehicle (ethanol) control [1]. In a murine model of allergic contact dermatitis (DNFB-induced), topical NPS prevented the emergence of epidermal permeability barrier dysfunction [1]. This in vivo efficacy profile provides the biological rationale for quantifying Palmitoyl serinol levels in tissues and biofluids, for which Palmitoyl serinol-d5 is the requisite internal standard [2].

Dermatology Epidermal Permeability Barrier Atopic Dermatitis Transepidermal Water Loss

Palmitoyl Serinol-d5: Key Applications


Quantification in Gut Microbiota Metabolomics

Palmitoyl serinol-d5 is the definitive internal standard for the absolute quantification of endogenous Palmitoyl serinol in plasma, serum, tissue homogenates, and cell lysates using stable isotope dilution LC-MS/MS [1]. The +5 Da mass shift relative to the unlabeled analyte allows for chromatographic co-elution and correction for matrix effects, ionization suppression, and extraction recovery variability. This is essential for studies investigating the role of this commensal bacterial metabolite in host physiology, including its effects on GPR119 activation (EC50 = 9 µM in HEK293 cells) and epidermal barrier function .

Epidermal Barrier and Ceramide Metabolism Assays

In targeted metabolomics panels aimed at quantifying microbiota-derived N-acyl amides, Palmitoyl serinol-d5 serves as the gold-standard SIL internal standard [1]. Its unique MS/MS product ion at m/z 97.1 (corresponding to the deuterated serinol head group) provides a selective reaction monitoring (SRM) transition that distinguishes Palmitoyl serinol from structurally similar N-acyl amides such as PEA and oleoyl serinol, thereby ensuring assay specificity and preventing false-positive identification [2].

Pharmacokinetic and Tissue Distribution Analysis

For research groups developing topical or systemic formulations containing Palmitoyl serinol (e.g., for atopic dermatitis or skin barrier repair), Palmitoyl serinol-d5 is required as the internal standard to accurately measure drug concentrations in plasma, skin biopsies, and other tissues [1]. This enables the generation of robust pharmacokinetic profiles and the establishment of dose-exposure relationships, which are prerequisites for Investigational New Drug (IND) applications and regulatory submissions.

Standardizing Ceramide Lipidomics in CB1 Studies

Palmitoyl serinol-d5, while primarily an analytical standard, is indispensable for quantifying the parent compound in in vitro assays designed to probe its mechanism of action [1]. Specifically, when researchers treat IL-4-stimulated human epidermal keratinocytes with Palmitoyl serinol to assess CB1-dependent ceramide synthesis and long-chain ceramide (C22-C24) production, the d5 internal standard enables precise determination of cellular uptake, intracellular concentration, and potential metabolic conversion .

Application
Selection Property
Validation Focus
Gut microbiota metabolomics
SIL-IS for matrix-effect correction
LC-MS/MS quantification in biological matrices
Epidermal barrier & ceramide research
SIL-IS for exposure-response correlation
Quantification in keratinocyte cultures & skin models
Preclinical PK & tissue distribution
Bioanalytical validation review
Research PK monitoring in plasma & tissues
Ceramide lipidomics in CB1 studies
Normalization for extraction efficiency
LC-MS/MS analysis in keratinocyte models

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31 linked technical documents
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